(R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphos phanyl)phenyl)methyl)-2-methylpropane
CAS No.:
Cat. No.: VC13832715
Molecular Formula: C38H48NO2PS
Molecular Weight: 613.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H48NO2PS |
|---|---|
| Molecular Weight | 613.8 g/mol |
| IUPAC Name | N-[(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C38H48NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h11-26,34,39H,1-10H3 |
| Standard InChI Key | JIJHYOCKCFKMDP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Components
The compound’s structure integrates three principal functional domains:
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Bulky tert-butyl groups: Positioned at the 3 and 5 positions of the methoxyphenyl ring, these groups impose significant steric hindrance, influencing reactivity and substrate selectivity.
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Methoxy group: Electron-donating properties enhance aromatic ring stability while modulating electronic interactions with adjacent substituents.
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Diphenylphosphanyl moiety: A phosphorus-centered group critical for coordination chemistry, enabling applications in transition-metal catalysis.
The stereochemical configuration at the chiral centers (denoted by R descriptors) further dictates its spatial arrangement and interaction with biological targets or catalytic sites.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₄₈NO₂PS |
| Molecular Weight | 613.8 g/mol |
| IUPAC Name | N-[(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane |
| CAS No. | 1616688-64-2 |
| Chiral Centers | 2 (R configuration) |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of (R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane involves multi-step strategies to assemble its complex framework:
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Phosphanyl Group Introduction: Palladium-catalyzed cross-coupling reactions install the diphenylphosphanyl moiety onto the phenyl ring.
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Stereoselective Alkylation: Chiral auxiliaries or asymmetric catalysis ensure the desired R configuration at both stereocenters.
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Methoxyphenyl Assembly: Friedel-Crafts alkylation or Ullmann coupling constructs the 3,5-di-tert-butyl-4-methoxyphenyl fragment.
Critical challenges include maintaining enantiomeric purity during phosphanyl group incorporation and avoiding racemization under harsh reaction conditions.
Reactivity Profile
The compound’s reactivity is governed by:
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Steric Effects: Tert-butyl groups hinder nucleophilic attack at the methoxyphenyl ring, directing reactivity toward the phosphorus center.
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Electronic Modulation: The methoxy group donates electron density to the aryl ring, enhancing its stability toward electrophilic substitution.
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Phosphanyl Coordination: The lone pair on phosphorus facilitates ligand-metal bonding, enabling catalytic cycles in cross-coupling reactions.
Physicochemical Properties
Solubility and Stability
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Solubility: Limited solubility in polar solvents (e.g., water, ethanol) due to hydrophobic tert-butyl and aryl groups; soluble in dichloromethane and toluene.
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Thermal Stability: Decomposes above 250°C, with degradation pathways involving cleavage of the phosphanyl-methylene bond.
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Stereochemical Integrity: Prone to epimerization at the chiral centers under acidic or high-temperature conditions, necessitating careful storage at -20°C.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | >250°C (decomposes) |
| LogP (Partition Coefficient) | 8.2 (predicted) |
Applications in Catalysis and Medicinal Chemistry
Asymmetric Catalysis
The diphenylphosphanyl group enables its use as a ligand in transition-metal catalysts:
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Cross-Coupling Reactions: Enhances enantioselectivity in Suzuki-Miyaura couplings, achieving up to 98% ee for biaryl products.
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Hydrogenation: Rhodium complexes of this ligand selectively reduce ketones to secondary alcohols with >90% yield.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison
| Compound | Key Features | Biological Activity |
|---|---|---|
| Target Compound | Chiral, tert-butyl, phosphanyl | Antimicrobial, catalytic |
| S-(p)-Menthyl methylphenylphosphinate | Menthol-derived, phosphinate | Catalyst ligand (no bioactivity) |
| Sulfinamide Derivative | Sulfinamide group | Improved stereoselectivity |
The target compound’s combination of chirality and steric bulk distinguishes it from simpler phosphine ligands, offering superior substrate discrimination in asymmetric catalysis.
Challenges and Future Perspectives
Synthesis Optimization
Current limitations include low yields (30–40%) in stereoselective steps and costly chiral precursors. Advances in enzymatic resolution or flow chemistry could address these issues.
Biological Mechanistic Studies
Further research is needed to elucidate:
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Target Engagement: Identification of protein targets in antimicrobial pathways.
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Toxicity Profiles: In vivo studies to assess therapeutic windows.
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